cyclo(D-Phe-L-Pro)

描述

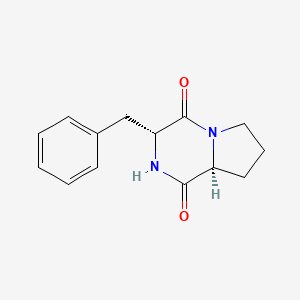

Cyclo(D-Phe-L-Pro) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- is a natural product found in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.

作用机制

Target of Action

Cyclo(D-Phe-L-Pro) is a cyclic dipeptide that primarily targets the retinoic-acid-inducible gene-I (RIG-I) . RIG-I is a crucial component of the immune response, playing a significant role in the detection of viral RNA in cells and initiating antiviral immunity .

Mode of Action

Cyclo(D-Phe-L-Pro) interacts with its target, RIG-I, by inhibiting its activation . This interaction influences the spatial arrangement of amino acid residues, thereby affecting the structure and function of the peptide or protein . The compound’s functional role lies in its ability to modulate the conformational flexibility of peptides, contributing to the study of structure .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(D-Phe-L-Pro) is the interferon-beta (IFN-β) production pathway . By interfering with RIG-I activation, Cyclo(D-Phe-L-Pro) inhibits the production of IFN-β . IFN-β is a type of interferon that is vital for innate immunity against viral infections.

Pharmacokinetics

Cyclic peptides like cyclo(d-phe-l-pro) are known to have better biological activity compared to their linear counterparts . This suggests that the cyclic structure of Cyclo(D-Phe-L-Pro) may enhance its bioavailability and stability in the body.

Result of Action

The inhibition of IFN-β production by Cyclo(D-Phe-L-Pro) can have significant effects at the molecular and cellular levels. For instance, it can modulate immune responses and potentially alter the course of viral infections . Additionally, Cyclo(D-Phe-L-Pro) exhibits free-radical scavenging activity, which can protect cells from oxidative damage .

Action Environment

The action of Cyclo(D-Phe-L-Pro) can be influenced by various environmental factors. For example, a study found that the production of a similar compound, cyclo(Pro-Phe), by Bacillus amyloliquefaciens Q-426 was influenced by factors such as temperature, pH, and the presence of different carbon sources . These factors could potentially also influence the action, efficacy, and stability of Cyclo(D-Phe-L-Pro).

生化分析

Biochemical Properties

Cyclo(D-Phe-L-Pro) plays a crucial role in biochemical reactions by influencing the spatial arrangement of amino acid residues, thereby affecting the structure and function of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules, modulating their activity and stability. For instance, cyclo(D-Phe-L-Pro) has been shown to interact with the peptide backbone, influencing its folding pattern and potentially altering its binding affinity or enzymatic activity . These interactions are essential for understanding the compound’s role in stabilizing the conformation of peptides and proteins, particularly in the design and synthesis of bioactive compounds.

Cellular Effects

Cyclo(D-Phe-L-Pro) exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cyclo(D-Phe-L-Pro) has been shown to exhibit cytotoxic and cytostatic effects in melanoma cells, reducing cell viability and affecting cell proliferation . Additionally, this compound can interfere with the activation of specific signaling pathways, such as the retinoic-acid-inducible gene-I (RIG-I) pathway, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of cyclo(D-Phe-L-Pro) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(D-Phe-L-Pro) interacts with the peptide backbone, influencing its folding pattern and potentially altering its binding affinity or enzymatic activity . This compound can also inhibit the production of interferon-beta (IFN-β) by interfering with the activation of the RIG-I pathway . These molecular interactions are critical for understanding how cyclo(D-Phe-L-Pro) exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclo(D-Phe-L-Pro) can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that cyclo(D-Phe-L-Pro) remains stable under specific conditions, maintaining its bioactivity over extended periods . The compound may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have demonstrated that cyclo(D-Phe-L-Pro) can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of cyclo(D-Phe-L-Pro) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and modulating immune responses. At higher doses, cyclo(D-Phe-L-Pro) may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Cyclo(D-Phe-L-Pro) is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and stability. This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, cyclo(D-Phe-L-Pro) has been shown to interact with enzymes involved in peptide synthesis and degradation, modulating their activity and influencing the production of bioactive peptides . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of cyclo(D-Phe-L-Pro) within cells and tissues are critical for its bioactivity and therapeutic potential. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, cyclo(D-Phe-L-Pro) can influence its localization and accumulation within specific cellular compartments, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms of cyclo(D-Phe-L-Pro) is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

Cyclo(D-Phe-L-Pro) exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of cyclo(D-Phe-L-Pro) is essential for understanding its role in cellular processes and its potential therapeutic applications. For instance, the compound’s localization within the endoplasmic reticulum or mitochondria may influence its effects on protein folding and cellular metabolism.

属性

IUPAC Name |

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of cyclo(D-Phe-L-Pro) and how does it work?

A1: Cyclo(D-Phe-L-Pro) has been shown to influence blood flow. Research indicates that it increases cutaneous blood flow and skin temperature in both animal models and humans. [] This effect is likely due to its ability to induce vasodilation, a widening of blood vessels. Studies suggest that cyclo(D-Phe-L-Pro) achieves this by promoting the release of nitric oxide from the vascular endothelium. [] Nitric oxide is a well-known vasodilator, and its increased presence leads to relaxation of blood vessels and improved blood flow.

Q2: How does roasted barley extract (RBE) relate to cyclo(D-Phe-L-Pro)?

A2: Roasted barley extract (RBE), a traditional Japanese beverage also known as mugi-cha, contains cyclo(D-Phe-L-Pro) as an active component. [, , ] Studies have demonstrated that RBE consumption can prevent decreases in skin temperature in both men and women, particularly under cold conditions. [, ] This effect has been attributed to the presence of cyclo(D-Phe-L-Pro) within the extract.

Q3: Can the stereochemistry of cyclo(D-Phe-L-Pro) affect its activity?

A3: Yes, stereochemistry plays a crucial role in the biological activity of cyclo(D-Phe-L-Pro). While this specific compound has demonstrated vasodilatory effects, other stereoisomers of the cyclo(Phe-Pro) structure may exhibit different biological activities. Research has shown that cyclo(D-Phe-L-Pro) has distinct effects on E. coli growth and biofilm formation. [] This emphasizes the importance of accurately identifying and characterizing the specific stereoisomer when investigating its biological activity. Electronic circular dichroism (ECD) has proven to be a valuable technique for differentiating between various stereoisomers of diketopiperazines, including cyclo(Phe-Pro). []

Q4: Are there any studies investigating the long-term effects of cyclo(D-Phe-L-Pro)?

A4: Current research primarily focuses on the immediate effects of cyclo(D-Phe-L-Pro) on blood flow and skin temperature. Further investigations are necessary to comprehensively assess its long-term effects.

Q5: What analytical methods are used to identify and quantify cyclo(D-Phe-L-Pro)?

A5: Researchers utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify cyclo(D-Phe-L-Pro) within complex mixtures like roasted barley extract. [] This method separates different compounds based on their chemical properties and then identifies them based on their mass-to-charge ratio.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B1159533.png)